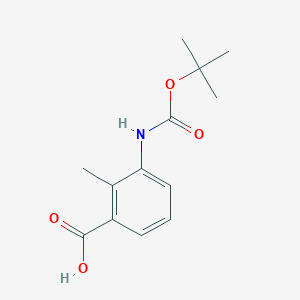

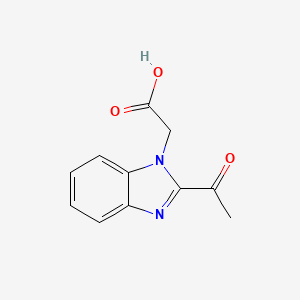

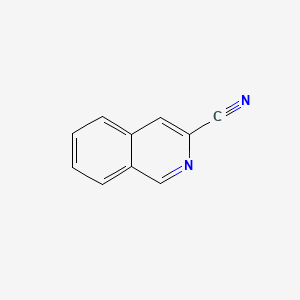

![molecular formula C8H9N3O B1310505 (1-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methanol CAS No. 172648-00-9](/img/structure/B1310505.png)

(1-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methanol

Overview

Description

The compound "(1-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methanol" is a derivative of imidazole, which is a five-membered planar ring containing two non-adjacent nitrogen atoms. Imidazole derivatives are of significant interest due to their wide range of biological activities and applications in pharmaceutical chemistry .

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. One approach involves the reaction of aryl aldehydes with ammonium chloride and triethylamine in methanol, leading to the formation of cis-2,4,5-triaryl-4,5-dihydro-1H-imidazoles, which can be converted to their trans-isomers . Another method includes treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride to yield (1-methyl-1H-imidazol-2-yl)methanol derivatives .

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be quite diverse. For instance, the crystal structure of a related compound, (5-methylimidazo[1,2-a]pyridin-2-yl)methanol, shows that the imidazo[1,2-a]pyridine moiety is approximately planar, and the methanol group is nearly perpendicular to this plane . This arrangement facilitates the formation of hydrogen bonds and π-π interactions, contributing to a three-dimensional crystal structure .

Chemical Reactions Analysis

Imidazole derivatives can undergo various chemical reactions. The (1-methyl-1H-imidazol-2-yl)methanol system can be considered a masked form of the carbonyl group and can be converted into carbonyl compounds via corresponding quaternary salts . This transformation is significant as it allows for the generation of different functional groups and the expansion of chemical diversity.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. The presence of nitrogen atoms in the imidazole ring contributes to their basicity and ability to participate in hydrogen bonding. The planarity of the imidazo[1,2-a]pyridine moiety and the perpendicular orientation of the methanol group affect the compound's solubility and crystalline properties . These properties are crucial for the compound's applications in medicinal chemistry and its behavior in biological systems.

Scientific Research Applications

Medicinal Chemistry Applications

Kinase Inhibitor Design

Compounds with imidazole scaffolds, similar to "(1-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methanol," have been utilized in the design and synthesis of selective inhibitors for p38 mitogen-activated protein (MAP) kinase, which is responsible for proinflammatory cytokine release. Such inhibitors offer potential therapeutic applications in treating inflammatory diseases (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Antibacterial Agents

Imidazopyridine-based derivatives have been explored for their potential in combating multi-drug resistant bacterial infections. This research suggests that the structural framework of imidazopyridines can be tuned to develop novel antibacterial agents with enhanced efficacy and fewer side effects (Sanapalli, Ashames, Sigalapalli, Shaik, Bhandare, & Yele, 2022).

Organic Synthesis and Catalysis

Synthetic Intermediates

Heterocyclic N-oxide molecules, including those derived from imidazole, have shown significance as versatile synthetic intermediates in organic synthesis and catalysis. They play critical roles in forming metal complexes, designing catalysts, and in the synthesis of compounds with various biological activities (Li, Wu, Sun, Lu, Wong, Fang, & Zhang, 2019).

C-N Bond Formation

Copper-mediated systems utilizing aryl halides and arylboronic acids with amines, including imidazoles, have been developed for C-N bond-forming cross-coupling reactions. These recyclable catalyst systems are significant for the synthesis of complex organic molecules (Kantam, Reddy, Srinivas, Bhargava, & Bhargava, 2013).

Material Science

- Membrane Technology for Fuel Additives: Polymer membranes modified with ionic liquids, including those related to imidazolium, have been applied in pervaporation processes for the separation of methanol/MTBE mixtures. This technology is crucial for purifying fuel oxygenated additives, demonstrating the versatility of imidazole-derived compounds in enhancing membrane performance (Pulyalina, Rostovtseva, Faykov, & Toikka, 2020).

Future Directions

Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This present review summarized some pharmacological activities and various kinds of synthetic routes for imidazole and their derived products .

properties

IUPAC Name |

(1-methylimidazo[4,5-b]pyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c1-11-6-3-2-4-9-8(6)10-7(11)5-12/h2-4,12H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEDUHNTUAOOSHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(N=CC=C2)N=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methanol | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

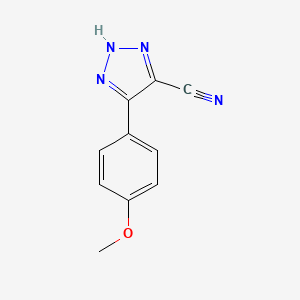

![Benzoicacid, 4-[[[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl]amino]-](/img/structure/B1310446.png)

![Acetic acid, [4-methyl-2-(1-methylethyl)phenoxy]-](/img/structure/B1310447.png)